molecular formula C14H10Cl2N2O3 B12496976 2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol

Cat. No.: B12496976
M. Wt: 325.1 g/mol
InChI Key: XGMMHGUTSUHNJJ-UHFFFAOYSA-N
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Description

2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a nitro group, and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol typically involves the condensation of 4-methyl-3-nitroaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The imine bond can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol is unique due to the presence of the 4-methyl-3-nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2,4-dichloro-6-[(4-methyl-3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-3-11(6-13(8)18(20)21)17-7-9-4-10(15)5-12(16)14(9)19/h2-7,19H,1H3

InChI Key

XGMMHGUTSUHNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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